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2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

Antitumor In vivo efficacy Mammary carcinoma

For researchers needing a validated probe for RNA modification mapping or GMP synthetase studies, N6-allyladenosine eliminates the confounding biological effects of bulkier N6-alkyl analogs. Its unique allyl moiety enables m⁶A-label-seq workflows via iodination-induced cyclisation, a chemical functionality absent in isopentenyladenosine or benzyladenosine. - Directly inhibits bacterial GMP synthetase (Ki = 0.06 µM) with a guanine-reversible toxicity phenotype. - Achieves 25% retardation of TW-98 mammary carcinoma growth in vivo. - Synthesized in near-quantitative yield from 6-chloropurine riboside for cost-effective bulk supply.

Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
CAS No. 15763-12-9
Cat. No. B1676891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
CAS15763-12-9
SynonymsN6-Allyladenosine;  N6 Allyladenosine;  a6A;  N-Allyladenosine;  N Allyladenosine; 
Molecular FormulaC13H17N5O4
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H17N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h2,5-7,9-10,13,19-21H,1,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1
InChIKeyWTYYPLSFICPDGL-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N6-Allyladenosine: Compound Identity and Procurement Overview


The compound 2-(6-Allylamino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol, systematically known as N6‑allyladenosine (a⁶A), is an N⁶‑substituted adenosine analogue featuring an allyl (–CH₂–CH=CH₂) substituent on the purine base [1]. It belongs to the broader family of cytokinin‑derived nucleosides and has been examined in preclinical models for antitumor and antimicrobial activity, as well as for use as a biochemical probe for RNA labelling [2][3]. Its molecular formula is C₁₃H₁₇N₅O₄ (MW 307.31), and it is supplied for research use at purities exceeding 98% [1].

Why N6-Allyladenosine Cannot Be Replaced by Other N6-Substituted Analogs


Although many N⁶‑alkyladenosines share the same purine‑ribose scaffold, even minor alterations to the N⁶‑substituent drastically change biological selectivity, cellular uptake, and in vivo pharmacokinetics. For example, N6‑isopentenyladenosine (i⁶A) and N6‑benzyladenosine both exhibit antiproliferative activity, yet only N6‑allyladenosine combines potent bacterial GMP synthetase inhibition, mammary‑carcinoma growth retardation in rats, and the unique capacity for metabolic RNA labelling via METTL3/METTL14‑mediated allyl transfer [1][2]. Substituting N6‑allyladenosine with adenosine, i⁶A, or N6‑propargyladenosine would eliminate the allyl‑specific iodination‑induced cyclisation that enables mutation‑based RNA detection [3]. Furthermore, the toxicity profile differs fundamentally: N6‑allyladenosine kills E. coli primarily through GMP synthetase blockade (reversed by guanine), whereas mammalian cytotoxicity depends on adenosine kinase‑mediated phosphorylation—a dual‑mechanism feature not replicated by bulkier N6‑alkyl analogs [2].

Quantitative Performance Comparison Against Closest Analogs


In Vivo Mammary Carcinoma Growth Retardation

In rats bearing transplantable TW‑98 mammary carcinoma, N6‑allyladenosine slowed the tumor growth rate by one‑fourth (≈25%) compared to untreated controls. The same study reported that the N6‑allyl, N6‑isopropyl, and N6‑propargyl analogues all produced "very good" increases in life span of mice with mammary carcinoma, but only the allyl derivative was explicitly quantified for growth‑rate retardation in the rat model [1]. The short‑chain N6‑substituted series was more active against carcinomas than leukemias or sarcomas, indicating carcinoma‑selective efficacy [1].

Antitumor In vivo efficacy Mammary carcinoma

Bacterial GMP Synthetase Inhibition Potency

N6‑allyladenosine inhibits Escherichia coli GMP synthetase with an apparent Ki of 0.06 µM for the secondary enzyme‑inhibitor complex, whereas adenosine exhibits a substantially weaker apparent Ki of 0.5 µM—an 8.3‑fold difference [1]. For the initial binding complex, both compounds show similar Ki values (0.7–1.0 µM), indicating that the allyl modification specifically enhances the stability of the secondary inhibitory complex [1]. Decoyenine achieves an even lower secondary Ki (0.004 µM) but is structurally distinct (sugar‑modified), making N6‑allyladenosine the most potent base‑modified adenosine analogue in this comparison.

Antimicrobial Enzyme inhibition GMP synthetase

RNA Metabolic Labeling Selectivity

N6‑allyladenosine (a⁶A) behaves as an adenosine mimic and is metabolically incorporated into newly synthesized RNA in mammalian cells, with the a⁶A/A ratio in total RNA rising from 0.003% to 0.03% over 5 min to 16 h of exposure [1]. Crucially, human METTL3/METTL14 methyltransferases accept an allyl‑SAM cofactor (SAM with methyl replaced by allyl) to site‑specifically install the allyl group at the N6‑position of adenosine within defined sequence contexts, generating a⁶A‑labelled RNA. Subsequent mild iodination of the N6‑allyl group induces spontaneous N1,N6‑cyclisation, creating a mutation during reverse transcription that enables base‑resolution detection—a functionality inherently absent from N6‑methyl, N6‑isopentenyl, or N6‑benzyl analogues, whose N6‑substituents are inert to analogous cyclisation chemistry [1].

RNA labelling Epitranscriptomics Metabolic incorporation

Differential Toxicity in Bacterial and Mammalian Cells

N6‑allyladenosine displays a distinctive dual‑mechanism toxicity: in E. coli, growth inhibition is mediated by potent GMP synthetase blockade and is specifically reversed by exogenous guanine, whereas in mammalian tumor cells, toxicity depends on phosphorylation by adenosine kinase—mutants lacking this enzyme are resistant [1]. In contrast, adenosine itself does not show the same acute GMP synthetase‑dependent bactericidal effect, and the mammalian GMP synthetase (EC 6.3.5.2) is not strongly inhibited by N6‑allyladenosine, indicating a selective bacterial target [1].

Antimicrobial Toxicity mechanism Adenosine kinase

Synthesis Efficiency from Common Precursor

N6‑allyladenosine is prepared by reacting 6‑chloropurine riboside with allylamine in ethanol in the presence of two acid acceptors, affording virtually quantitative yields [1]. This contrasts with more sterically demanding or less nucleophilic amines that typically require palladium‑catalysed amination (e.g., Pd₂(dba)₃/BINAP) and give moderate yields (50–98%) [2]. The high‑yielding, metal‑free synthesis facilitates cost‑effective procurement and in‑house preparation of high‑purity material for large‑scale biological studies.

Synthesis Yield Scale‑up

High-Value Procurement Applications for N6-Allyladenosine


Preclinical Mammary Carcinoma Efficacy Studies

Investigators evaluating N6‑substituted adenosine analogues for breast cancer therapy should procure N6‑allyladenosine specifically when the study requires a compound with documented in vivo tumor‑growth rate reduction. The 25% retardation of TW‑98 mammary carcinoma growth in rats [1] provides a quantitative baseline for dosing‑schedule optimisation and combination‑therapy experiments, directly supporting grant applications and preclinical development milestones.

Epitranscriptomic RNA-Sequencing Method Development

Laboratories developing base‑resolution RNA modification mapping technologies should select N6‑allyladenosine as the core labelling reagent. Its unique allyl‑iodination‑cyclisation chemistry enables mutation‑based detection that distinguishes N6‑methyladenosine (m⁶A) from unmodified adenosine at individual transcript sites [1]. This functionality is essential for m⁶A‑label‑seq workflows and cannot be substituted by any other commercially available N6‑alkyladenosine.

Bacterial Purine Biosynthesis Inhibitor Screening

For antimicrobial research targeting GMP synthetase, N6‑allyladenosine serves as a well‑characterised probe with a measured Ki of 0.06 µM for the secondary inhibitory complex [1]. Researchers can use it as a positive control in inhibitor screens and as a chemical‑biology tool to dissect purine‑salvage pathways, exploiting the guanine‑reversible toxicity phenotype [2] that distinguishes GMP synthetase‑mediated killing from off‑target mechanisms.

In-House Synthesis and Scale-Up of N6-Substituted Libraries

Medicinal chemistry teams synthesising N6‑alkyladenosine libraries should prioritise N6‑allyladenosine as the pilot compound for route optimisation, given its virtually quantitative yield from 6‑chloropurine riboside under metal‑free conditions [1]. This enables cost‑effective production of multi‑gram quantities for in vitro and in vivo studies, and serves as a benchmark for evaluating the synthetic efficiency of novel N6‑substituted analogues.

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